molecular formula C15H10ClNO2S B2737354 7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid CAS No. 588696-19-9

7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid

Cat. No.: B2737354
CAS No.: 588696-19-9
M. Wt: 303.76
InChI Key: GGBUPYABFYLKMG-UHFFFAOYSA-N
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Description

Historical Context of Quinoline Scaffolds in Drug Discovery

Quinoline derivatives have been integral to medicinal chemistry since the 19th century, beginning with the isolation of quinine from Cinchona bark for malaria treatment. The scaffold’s planar aromatic system and nitrogen heteroatom enable π-π stacking and hydrogen bonding with biological targets, making it a versatile template for antibiotic, antiviral, and anti-inflammatory agents. Early 20th-century work on cinchophen (2-phenylquinoline-4-carboxylic acid) revealed analgesic properties but also hepatotoxicity, prompting structural refinements. Modern derivatives prioritize substitutions that enhance target specificity while reducing off-target effects.

The introduction of carboxylic acid at C-4 marked a turning point, as this group participates in salt bridge formation with enzymatic active sites. For example, 2-phenylquinoline-4-carboxylic acid derivatives demonstrated COX-2 inhibition by positioning the carboxylate group near Arg-120 in the enzyme’s catalytic domain. Subsequent efforts focused on optimizing C-2, C-7, and C-8 substituents to fine-tune pharmacokinetic and pharmacodynamic profiles.

Role of 7-Chloro-8-Methyl-2-Thien-2-Yl Substitution Patterns

The 7-chloro-8-methyl-2-thien-2-yl substitution pattern confers three distinct advantages:

  • Electrostatic Modulation : The electron-withdrawing chloro group at C-7 increases the quinoline ring’s electrophilicity, enhancing interactions with nucleophilic residues in enzyme binding pockets. This effect is evident in TACE inhibition, where chloro-substituted derivatives show 3-fold greater activity than non-halogenated analogs.
  • Steric Optimization : The methyl group at C-8 introduces a controlled steric bulk that improves selectivity for hydrophobic subpockets. In PDE4 inhibitors, C-8 methyl groups reduced off-target binding to adenosine receptors by 40% compared to ethyl or propyl substituents.
  • Heteroaromatic Complementarity : The thien-2-yl group at C-2 provides a sulfur atom capable of forming sulfur-π interactions with aromatic residues like phenylalanine. This moiety also enhances solubility compared to purely phenyl-substituted quinolines, as evidenced by a 25% increase in aqueous solubility for thienyl derivatives.

Table 1 : Comparative Effects of Substitutions on Quinoline-4-Carboxylic Acid Derivatives

Position Substituent Key Impact Biological Target
C-2 Thien-2-yl Sulfur-mediated binding TACE, COX-2
C-7 Chloro Electrophilicity enhancement PDE4, TRPV1
C-8 Methyl Steric selectivity COX-1, bacterial topoisomerase

Synthetic routes to this compound often begin with isatin derivatives subjected to alkaline condensation with ketones. For example, Patel et al. achieved 85% yield for 2-arylquinoline-4-carboxylic acids using potassium hydroxide in aqueous ethanol under reflux. Microwave-assisted methods reduced reaction times from 24 hours to 2 minutes while maintaining yields above 90%. The thien-2-yl group is typically introduced via Friedländer annulation between substituted anilines and thiophene-2-carbaldehyde.

Properties

IUPAC Name

7-chloro-8-methyl-2-thiophen-2-ylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2S/c1-8-11(16)5-4-9-10(15(18)19)7-12(17-14(8)9)13-3-2-6-20-13/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBUPYABFYLKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution reactions: Introduction of the chlorine atom at the 7th position and the methyl group at the 8th position can be achieved through electrophilic aromatic substitution reactions.

    Thienyl group introduction: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate thienyl boronic acids.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group at position 4 undergoes typical acid-derived reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents like thionyl chloride (SOCl₂) to form esters.

  • Amidation : Reacts with amines (e.g., ammonia, primary/secondary amines) under dehydrating conditions (e.g., DCC, EDC) to yield amides.

Example Reaction Conditions :

Reaction TypeReagents/ConditionsProduct
EsterificationSOCl₂, methanol, 60°CMethyl 7-chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylate
AmidationNH₃, DMF, 25°C7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxamide

Electrophilic Substitution at the Thienyl Group

The electron-rich thiophene ring undergoes electrophilic substitution, primarily at the α-position relative to the sulfur atom:

  • Halogenation : Reacts with halogens (e.g., Cl₂, Br₂) in acetic acid to form dihalogenated derivatives.

  • Nitration : Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the thiophene ring.

Key Influence : The chloro group at position 7 exerts an electron-withdrawing effect, directing substitution to specific positions on the quinoline and thiophene rings .

Reduction and Oxidation Reactions

  • Reduction : The carboxylic acid group can be reduced to a hydroxymethyl group using LiAlH₄ or NaBH₄, though steric hindrance from the methyl group at position 8 may slow the reaction .

  • Oxidation : The thiophene ring is susceptible to oxidation with H₂O₂ or mCPBA, forming sulfoxides or sulfones.

Notable Observation : Methyl groups at position 8 may stabilize intermediates during oxidation by steric protection .

Microbial Degradation Studies

The compound serves as a substrate for microbial degradation. Studies using Pseudomonas and Bacillus strains demonstrate partial cleavage of the quinoline ring under aerobic conditions, producing smaller aromatic fragments.

Degradation Efficiency :

Bacterial StrainDegradation Rate (%)Major Metabolites
Pseudomonas putida652-Thiophenecarboxylic acid, Chlorinated biphenyls
Bacillus subtilis42Sulfolane derivatives

Metal Coordination Reactions

The carboxylic acid and nitrogen atoms act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. These complexes exhibit altered solubility and catalytic properties .

Example :
Compound+Cu(NO₃)₂Cu(II)-quinoline complex (λₐₓ = 420 nm)\text{Compound} + \text{Cu(NO₃)₂} \rightarrow \text{Cu(II)-quinoline complex (λₐₓ = 420 nm)}

Photochemical Reactions

Under UV irradiation, the compound undergoes photodegradation via:

  • C–Cl Bond Cleavage : Generates aryl radicals detectable via ESR spectroscopy .

  • Ring-Opening : Forms transient intermediates with increased reactivity toward nucleophiles.

Comparative Reactivity with Structural Analogs

Feature7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid7-Chloro-2-(4-chlorophenyl) Analog
Electrophilic SubstitutionPreferential at thiophene α-positionOccurs at quinoline C-3
Reduction Rate (COOH → CH₂OH)Slower (steric hindrance from C-8 methyl)Faster (no steric hindrance)

Scientific Research Applications

Scientific Research Applications

The compound is primarily studied for its potential in the following areas:

Medicinal Chemistry

7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid has shown promise as a lead compound in the development of novel pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Key Findings :

  • Anticancer Activity : The compound has demonstrated significant cytotoxic effects against several cancer cell lines. In vitro studies indicate that it can inhibit cell proliferation and induce apoptosis.
Cancer Cell LineIC50 (µM)
MCF-7 (Breast)12
HeLa (Cervical)18
A549 (Lung)15

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against various bacterial strains, suggesting its potential use in treating infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Efficacy Study

A study evaluated the anticancer effects of the compound on xenograft models of human tumors. Results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Antimicrobial Efficacy Study

Another study focused on multidrug-resistant bacterial strains, revealing that treatment with this compound led to a notable decrease in bacterial load both in vitro and in vivo, indicating its potential as a therapeutic agent against resistant infections.

Industrial Applications

The unique properties of this compound make it suitable for applications beyond medicinal chemistry. Its role as a building block in the synthesis of agrochemicals and specialty materials is being explored.

Mechanism of Action

The mechanism of action of 7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The quinoline scaffold allows extensive substitution, leading to diverse analogs. Below is a comparison of key analogs based on substituent variations:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS No.) Substituent at Position 2 Molecular Formula Molecular Weight Key Properties/Notes
7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid (Discontinued ) Thien-2-yl (C4H3S) C15H11ClNO2S 307.8 Sulfur-containing heterocycle; potential for unique π-interactions
7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid (Not listed) 3,4-Dimethylphenyl (C8H9) C19H17ClNO2 326.8 Increased lipophilicity due to methyl groups
7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid (588711-30-2) 4-Ethylphenyl (C8H9) C19H16ClNO2 325.8 Ethyl group enhances hydrophobic interactions
7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid (590353-82-5) 3-Methoxyphenyl (C7H7O) C18H14ClNO3 328.0 Methoxy group improves solubility; pKa ~0.81
7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid (725687-87-6) 5-Methylfur-2-yl (C5H5O) C16H12ClNO3 301.7 Oxygen-based heterocycle; reduced steric bulk vs. thienyl
7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid (Not listed) 3-Chlorophenyl (C6H4Cl) C17H11Cl2NO2 332.2 Additional chloro substituent enhances electron-withdrawing effects

Electronic and Pharmacokinetic Implications

  • Thien-2-yl vs.
  • Chlorophenyl vs. Methoxyphenyl : The 3-chlorophenyl group (Cl substituent) increases electronegativity, whereas methoxy groups (OCH3) introduce polarizability, affecting solubility and membrane permeability .
  • Methyl/Ethyl Substituents : Alkyl groups (e.g., 4-ethylphenyl) boost lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity

7-Chloro-8-methyl-2-thien-2-ylquinoline-4-carboxylic acid (CAS Number: 588696-19-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and research findings, including case studies and comparative analyses with similar compounds.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinoline Core : Achieved via the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid.
  • Substitution Reactions : Chlorine and methyl groups are introduced through electrophilic aromatic substitution.
  • Thienyl Group Introduction : This is accomplished using cross-coupling reactions, such as the Suzuki-Miyaura coupling.
  • Carboxylation : The carboxylic acid group is added through carboxylation reactions like the Kolbe-Schmitt reaction.

These methods highlight the compound's complex synthetic pathway, which is essential for understanding its chemical properties and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It is believed to inhibit enzymes involved in bacterial cell wall synthesis, leading to effective bactericidal effects. This mechanism is common among quinoline derivatives, which often target bacterial growth pathways.

Anticancer Potential

In vitro studies have demonstrated promising anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). The compound showed cytotoxic effects with IC50 values indicating significant inhibition of cell viability:

CompoundCell LineIC50 (µg/mL)
This compoundMCF-722.09
This compoundA-5496.40

These results suggest that the compound could serve as a lead candidate for further development into anticancer therapies .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes in bacteria and cancer cells.
  • Receptor Modulation : It can bind to various receptors, potentially altering signaling pathways involved in cell proliferation and survival.

This dual action enhances its potential as both an antimicrobial and anticancer agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar quinoline derivatives:

Compound NameKey Features
8-Methylquinoline-4-carboxylic acidLacks chlorine and thienyl substituents
7-Chloroquinoline-4-carboxylic acidLacks methyl and thienyl substituents
2-Thienylquinoline-4-carboxylic acidLacks chlorine and methyl substituents

The specific combination of substituents in this compound contributes to its enhanced reactivity and biological activity compared to these other compounds .

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • Cytotoxicity Studies : In a study involving multiple synthesized compounds, 7-Chloro-8-methyl derivatives showed superior cytotoxicity against MCF-7 cells compared to standard chemotherapeutics like Doxorubicin.
    • IC50 values were significantly lower than those for Doxorubicin, indicating higher efficacy in inhibiting cancer cell growth.
  • Antioxidant Activity : Additional assays have demonstrated that this compound also exhibits antioxidant properties, further supporting its potential as a therapeutic agent against oxidative stress-related diseases .

Q & A

Q. What causes variability in HPLC retention times across laboratories?

  • Answer:
  • Column Batch Effects: Use USP-certified C18 columns with standardized pore sizes .
  • Mobile Phase pH: Adjust formic acid concentration (0.05–0.1%) to stabilize ionization .
  • Temperature Control: Maintain column temperature at 25±1°C to ensure reproducibility .

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